molecular formula C27H18F5N5O4S B607884 GSK-F1

GSK-F1

Cat. No.: B607884
M. Wt: 603.5 g/mol
InChI Key: MSRFVAYVUUHQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-F1, also known as Compound F1, is an orally active inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA). It has shown significant potential in scientific research, particularly in the study of hepatitis C virus (HCV) infection. The compound exhibits high specificity and potency against PI4KA, making it a valuable tool in various research applications .

Mechanism of Action

Target of Action

GSK-F1, also known as “5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-F1”, is primarily targeted against Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an essential host factor for the replication of multiple RNA viruses .

Mode of Action

This compound acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, thereby preventing the synthesis of phosphatidylinositol 4-phosphate (PI4P), an important intermediate for the synthesis of membrane polyphosphoinositides . This inhibition disrupts the normal functioning of PI4KA and affects the replication of RNA viruses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphatidylinositol signaling system . By inhibiting PI4KA, this compound reduces the levels of PI4P, which in turn affects the synthesis of other membrane polyphosphoinositides. These changes can disrupt various cellular functions regulated by these molecules, including intracellular trafficking and signal transduction .

Result of Action

The primary result of this compound’s action is the inhibition of RNA virus replication . By inhibiting PI4KA, this compound disrupts the normal functioning of the phosphatidylinositol signaling system, which is crucial for the replication of RNA viruses . This makes this compound a potential therapeutic agent for diseases caused by RNA viruses.

Preparation Methods

The synthesis of GSK-F1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

GSK-F1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK-F1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of PI4KA and its effects on various cellular processes. In biology, this compound is employed to investigate the role of PI4KA in cellular signaling pathways and its involvement in diseases such as cancer and viral infections. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of HCV infection and other diseases. Additionally, this compound has applications in the pharmaceutical industry, where it is used in drug discovery and development .

Comparison with Similar Compounds

GSK-F1 is unique in its high specificity and potency against PI4KA compared to other similar compounds. Some of the similar compounds include PI4KIIIbeta-IN-10, BF738735, and GSK-A1. These compounds also target PI4KA or related enzymes but may differ in their potency, selectivity, and pharmacokinetic properties. This compound stands out due to its strong inhibitory activity and oral bioavailability, making it a valuable tool in scientific research .

Biological Activity

GSK-F1, a potent inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA), has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's mechanisms of action, effects on various cellular processes, and relevant case studies highlighting its efficacy in preclinical models.

This compound selectively inhibits PI4KA, an enzyme critical for phosphatidylinositol signaling pathways. This inhibition disrupts several downstream processes, including:

  • Cell Growth and Survival : By modulating PI4P levels, this compound affects the activation of key survival pathways, which can influence cell proliferation and apoptosis.
  • Viral Replication : this compound has shown potential in inhibiting the replication of various viruses, including Dengue and Zika viruses, by targeting viral entry and replication mechanisms.
  • Inflammatory Responses : The compound may also play a role in modulating immune responses by affecting cytokine production and signaling pathways involved in inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PI4KA activity in various cell lines. Notably, the compound has been shown to:

  • Reduce Viral Load : In a study involving Dengue virus-infected cells, treatment with this compound led to a significant decrease in viral RNA levels, indicating its potential as an antiviral agent .
  • Induce Apoptosis : this compound treatment resulted in increased apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapeutics .

In Vivo Studies

Case studies involving animal models have provided further insights into the biological activity of this compound:

  • Cancer Models : In xenograft models of breast cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The underlying mechanism was attributed to its ability to inhibit PI4KA-mediated signaling pathways that promote tumorigenesis.
  • Infection Models : In mouse models infected with the Zika virus, this compound administration significantly reduced viral titers and associated pathology .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Study TypeModelKey FindingsReference
In VitroDengue-infected cellsSignificant reduction in viral RNA levels
In VitroCancer cell linesInduction of apoptosis via caspase activation
In VivoBreast cancer xenograftsReduced tumor growth and improved survival rates
In VivoZika virus modelDecreased viral titers and pathology

Properties

IUPAC Name

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRFVAYVUUHQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F5N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.